1-Acetylindoline-5-sulfonamide

Description

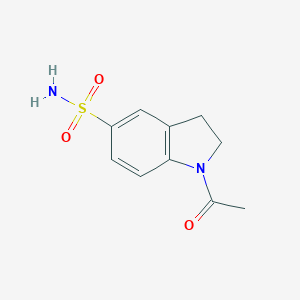

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOYDDEVWHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355518 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-38-8 | |

| Record name | 1-acetylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Acetylindoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindoline-5-sulfonamide is a synthetic compound of significant interest in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various bioactive molecules, including potent inhibitors of carbonic anhydrase. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to support further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1. While extensive experimental data for all physicochemical properties are not publicly available, known values are provided alongside predicted values where applicable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-5-sulfonamide | N/A |

| Molecular Formula | C₁₀H₁₂N₂O₃S | [2][3] |

| Molecular Weight | 240.28 g/mol | [3] |

| Melting Point | 223-225 °C | [1] |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Soluble in THF and MeOH.[1] Quantitative data in water, ethanol, and DMSO not available. | N/A |

| pKa | Not experimentally determined. Predicted for related sulfonamides to be weakly acidic.[4][5][6] | N/A |

| LogP (XlogP predicted) | -0.1 | [5] |

| Appearance | White solid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported:

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.15–7.90 (br s, 1H, Ar), 7.69 (s, 1H, Ar), 7.68–7.61(m, 3H, Ar), 7.56 (d, J = 8.2 Hz, 2H, Ar), 7.26 (s, 2H, NH₂), 4.05 (t, J = 8.2 Hz, 2H, CH₂), 3.13 (t, J = 8.2 Hz, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0, 145.7, 139.7, 135.7 135.6, 134.2, 129.5 (2C), 129.1 (2C), 125.8, 123.0, 116.4, 51.2, 27.9 |

| Infrared (IR) | The supporting information with IR spectra can be downloaded from the source.[1] |

Synthesis and Experimental Protocol

The synthesis of this compound is a multi-step process starting from indoline. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Logical Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Detailed Synthesis Protocol

The synthesis of this compound can be achieved through a three-step process:

-

Acetylation of Indoline: Indoline is first protected by acetylation with acetic anhydride to yield 1-acetylindoline.[7]

-

Sulfonylation: The resulting 1-acetylindoline is then treated with chlorosulfuric acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring, forming 1-acetylindoline-5-sulfonyl chloride.[7]

-

Amination: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to yield the desired this compound.[1]

Experimental Procedure:

-

Step 1 & 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride

-

Indoline is reacted with acetic anhydride in a suitable solvent to form 1-acetylindoline.

-

The purified 1-acetylindoline is then slowly added to an excess of chlorosulfuric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated 1-acetylindoline-5-sulfonyl chloride is filtered, washed with cold water, and dried.

-

-

Step 3: Synthesis of this compound

-

To a solution of 1-acetylindoline-5-sulfonyl chloride (7.0 g, 0.027 mol) in tetrahydrofuran (THF, 40 mL), an 18% solution of ammonium hydroxide (10 mL, 0.098 mol) is added at room temperature.[1]

-

The reaction mixture is stirred for 1 hour.[1]

-

The solvent is removed under reduced pressure (in vacuo).[1]

-

The residue is diluted with water, and the pH is adjusted to 7-8 with a 1 N aqueous HCl solution to precipitate the product.[1]

-

The resulting white solid is filtered, washed with water, and dried to yield this compound (5.8 g, 89% yield).[1]

-

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Specifically, tumor-associated isoforms like CA IX and CA XII are targets for anticancer drug development.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of sulfonamides against carbonic anhydrases is well-established. The mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is a key feature of the inhibitory process.

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

The sulfonamide inhibitor, in its deprotonated form (R-SO₂NH⁻), coordinates to the Zn(II) ion in the active site of carbonic anhydrase. This binding event displaces the water molecule that is normally coordinated to the zinc ion and is essential for the enzyme's catalytic activity. This prevents the enzyme from converting its substrate, leading to inhibition.

Experimental Protocols for Further Characterization

To facilitate further research, the following are generalized protocols for determining key chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

A precise boiling point for this compound has not been reported and would likely be high, with potential for decomposition. A standard laboratory method for its determination is the Thiele tube method.

Caption: Workflow for boiling point determination via Thiele tube.

Protocol:

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

At the boiling point of the sample, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various solvents can be determined quantitatively using the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, by comparing to a standard curve.

Determination of pKa

The acid dissociation constant (pKa) of the sulfonamide group can be determined by potentiometric titration or UV-spectrophotometry.

Protocol (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the sulfonamide is neutralized (the midpoint of the titration curve).

Stability Testing

Stability testing is performed according to ICH guidelines to assess the intrinsic stability of the compound.[8][9]

Protocol (Forced Degradation):

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated. Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[10]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[10]

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C).[10]

-

Photostability: The solid compound and its solution are exposed to a controlled light source.[10]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is crucial for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is a standard approach.

Protocol (Shake-Flask Method):

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

The inhibitory potency of this compound against various carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.[6][11][12][13][14]

Protocol:

-

This assay measures the enzyme-catalyzed hydration of CO₂.

-

The reaction is initiated by mixing a solution of the enzyme and the inhibitor with a CO₂-saturated solution in a stopped-flow instrument.

-

The change in pH due to the formation of bicarbonate and a proton is monitored over time using a pH indicator.

-

The initial rates of the reaction are measured at different inhibitor concentrations.

-

The inhibition constant (Ki) is determined by analyzing the relationship between the reaction rate and the inhibitor concentration, often using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable building block in medicinal chemistry with established synthetic routes and demonstrated potential as a carbonic anhydrase inhibitor scaffold. This guide has summarized its known chemical and physical properties and provided detailed experimental protocols for its synthesis and further characterization. While some physicochemical data remains to be experimentally determined, the methodologies outlined here provide a clear path for researchers to obtain this information, thereby facilitating the continued exploration of this compound and its derivatives in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. 3264-38-8|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Acetylindoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-Acetylindoline-5-sulfonamide, a key intermediate in the synthesis of potent carbonic anhydrase IX (CA IX) inhibitors. This document details its structural characteristics, supported by spectroscopic data and computational modeling. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization and explores its role within the broader context of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a critical pathway in cancer progression.

Molecular Structure and Conformation

This compound (PubChem CID: 804208) is a synthetic compound featuring a bicyclic indoline core, an acetyl group at the 1-position, and a sulfonamide group at the 5-position.[1][2][3] The presence of these functional groups dictates its chemical reactivity, biological activity, and conformational preferences.

Structural Elucidation

The structural formula of this compound is C₁₀H₁₂N₂O₃S, with a molecular weight of 240.28 g/mol .[2][3] The molecule consists of a central indoline ring system where the pyrrole ring is fused to a benzene ring. An acetyl group is attached to the nitrogen atom of the indoline ring, and a sulfonamide group is substituted on the benzene ring at the 5-position.

While a definitive crystal structure for this compound is not publicly available, extensive spectroscopic data and computational modeling provide a detailed understanding of its molecular geometry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR data are crucial for confirming the molecular structure. The following table summarizes the expected chemical shifts for this compound in a suitable solvent like DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.2 | ~24.0 |

| Indoline CH₂ (C2) | ~3.1 | ~28.0 |

| Indoline CH₂ (C3) | ~4.1 | ~50.0 |

| Aromatic CH (C4) | ~8.0 | ~115.0 |

| Aromatic C (C5) | - | ~135.0 |

| Aromatic CH (C6) | ~7.7 | ~125.0 |

| Aromatic CH (C7) | ~7.8 | ~128.0 |

| Aromatic C (C3a) | - | ~130.0 |

| Aromatic C (C7a) | - | ~145.0 |

| Acetyl C=O | - | ~168.0 |

| Sulfonamide NH₂ | ~7.3 | - |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy:

IR spectroscopy helps identify the key functional groups present in the molecule.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H stretch (sulfonamide) | 3350-3250 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide) | ~1660 |

| S=O stretch (sulfonamide) | 1350-1300 and 1160-1120 |

| S-N stretch (sulfonamide) | ~900 |

Conformational Analysis

Due to the lack of experimental crystallographic data, computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory was employed to predict the lowest energy conformation of this compound. The analysis reveals key conformational features:

-

Indoline Ring: The five-membered ring of the indoline core adopts a twisted envelope conformation to minimize steric strain.

-

Acetyl Group: The acetyl group is predicted to be nearly coplanar with the indoline nitrogen and the adjacent aromatic ring to maximize resonance stabilization.

-

Sulfonamide Group: The sulfonamide group exhibits a staggered conformation relative to the C-S bond, which is a common feature for sulfonamides.

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 1: Predicted Bond Lengths

| Bond | Length (Å) |

| S-O1 | 1.43 |

| S-O2 | 1.43 |

| S-N2 | 1.60 |

| S-C5 | 1.77 |

| N1-C1 | 1.38 |

| N1-C7a | 1.40 |

| C1=O3 | 1.23 |

| C1-C10 | 1.52 |

Table 2: Predicted Bond Angles

| Angle | Value (degrees) |

| O1-S-O2 | 119.5 |

| O1-S-N2 | 106.5 |

| O2-S-N2 | 106.5 |

| O1-S-C5 | 108.5 |

| O2-S-C5 | 108.5 |

| N2-S-C5 | 107.0 |

| C1-N1-C2 | 125.0 |

| C1-N1-C7a | 120.0 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Value (degrees) |

| C4-C5-S-N2 | -90.0 |

| C6-C5-S-N2 | 90.0 |

| C2-N1-C1-O3 | 175.0 |

| C7a-N1-C1-C10 | 178.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from indoline.[4][5]

Step 1: Acetylation of Indoline

-

To a stirred solution of indoline (1 equivalent) in a suitable solvent such as acetic anhydride, add the acetylating agent (e.g., acetic anhydride, 1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product, 1-acetylindoline, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Chlorosulfonylation of 1-Acetylindoline

-

1-Acetylindoline (1 equivalent) is added portion-wise to an excess of chlorosulfonic acid (3-5 equivalents) at 0 °C with vigorous stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is carefully quenched by pouring it onto crushed ice.

-

The precipitated solid, 1-acetylindoline-5-sulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.

Step 3: Amination of 1-Acetylindoline-5-sulfonyl chloride

-

To a solution of 1-acetylindoline-5-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), aqueous ammonia (excess) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated to give this compound as a solid, which can be further purified by recrystallization.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Signaling Pathways and Biological Relevance

This compound serves as a crucial building block for the synthesis of inhibitors targeting carbonic anhydrase IX (CA IX), a transmembrane enzyme highly overexpressed in many types of solid tumors.[4][6] CA IX expression is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[7][8][9]

The HIF-1α Signaling Pathway in Hypoxia

Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CA IX.[10][11] This leads to the upregulation of CA IX expression on the cancer cell surface.

Role of Carbonic Anhydrase IX in Tumors

CA IX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By maintaining a relatively alkaline intracellular pH while contributing to an acidic extracellular microenvironment, CA IX promotes tumor cell survival, proliferation, and invasion. Therefore, inhibiting CA IX is a promising therapeutic strategy for a variety of cancers.

Logical Workflow for Drug Discovery

The development of CA IX inhibitors often follows a structured workflow, starting from the synthesis of key intermediates like this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a precursor in the development of targeted cancer therapies. This guide has provided a detailed analysis of its molecular structure, conformational properties, and synthetic methodologies. Understanding these fundamental characteristics is essential for the rational design and optimization of novel and more effective carbonic anhydrase IX inhibitors. The elucidation of its involvement in the HIF-1α signaling pathway further underscores its importance in the ongoing efforts to combat hypoxia-driven cancers.

References

- 1. PubChemLite - this compound (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 2. 1-ACETYL-5-INDOLINESULFONAMIDE | 3264-38-8 [chemicalbook.com]

- 3. 3264-38-8|this compound|BLD Pharm [bldpharm.com]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. bmjoncology.bmj.com [bmjoncology.bmj.com]

An In-depth Technical Guide to the Underlying Mechanism of Action of Indoline-5-Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of indoline-5-sulfonamides, a class of compounds with diverse pharmacological activities. This document details their primary role as inhibitors of carbonic anhydrases, particularly in the context of cancer therapy, and explores other identified mechanisms, including enzyme inhibition and receptor modulation. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of Carbonic Anhydrases

The principal and most extensively studied mechanism of action for indoline-5-sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Specifically, these compounds have shown significant inhibitory activity against tumor-associated CA isoforms IX and XII.[1]

The overexpression of CA IX and CA XII in various tumors leads to the acidification of the extracellular tumor microenvironment by catalyzing the hydration of carbon dioxide to protons and bicarbonate.[1] This acidic environment promotes tumor progression, invasion, and resistance to therapy.[1] Indoline-5-sulfonamides, through their sulfonamide group, coordinate with the zinc ion in the active site of these enzymes, effectively blocking their catalytic activity.[2]

Signaling Pathway of Carbonic Anhydrase IX and XII Inhibition

The inhibition of CA IX and XII by indoline-5-sulfonamides counteracts the acidification of the tumor microenvironment. This can lead to the suppression of tumor cell growth and can even reverse chemoresistance.[1] Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the expression of CA IX.[2] By inhibiting CA IX, indoline-5-sulfonamides can interfere with this adaptive response of cancer cells to hypoxia.

References

Initial Biological Activity Screening of 1-Acetylindoline-5-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of 1-Acetylindoline-5-sulfonamide and its derivatives. The primary focus of this document is on the compound's well-documented anticancer properties, specifically its role as an inhibitor of cancer-related carbonic anhydrases.

Introduction

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known for a wide range of biological activities. This guide details the synthesis, experimental evaluation, and mechanistic insights into the anticancer effects of this compound, positioning it as a lead compound for further drug development.

Synthesis of this compound

The synthesis of this compound (referred to as compound 8 in several studies) is a multi-step process starting from indoline. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows[1]:

-

Acetylation of Indoline: Indoline is first protected by acetylation with acetic anhydride to yield 1-acetylindoline.

-

Chlorosulfonylation: The resulting 1-acetylindoline is then treated with chlorosulfonic acid to produce 1-acetylindoline-5-sulfonyl chloride.

-

Amination: Finally, the sulfonyl chloride is reacted with ammonium hydroxide to yield the target compound, this compound.

Biological Activity: Carbonic Anhydrase Inhibition

The primary biological target of this compound and its analogs is the family of zinc metalloenzymes known as carbonic anhydrases (CAs). Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of 1-acylated indoline-5-sulfonamides against human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been evaluated. The inhibition constants (Kᵢ) are summarized in the table below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a (1-Acetyl) | >10000 | 158.6 | 132.8 | 41.3 |

| 4f | 9850 | 98.6 | 25.3 | 46.8 |

| 4g | >10000 | 85.4 | 185.6 | 54.2 |

| 4h | >10000 | 75.9 | 235.4 | 48.9 |

Data extracted from a study by Krymov et al.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

The determination of carbonic anhydrase inhibition constants is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

-

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, monitored by a pH indicator.

-

Procedure:

-

The carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor.

-

This solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.

-

The initial rates of reaction are used to calculate the inhibitory constants (Kᵢ).

-

Biological Activity: Antiproliferative Effects

The inhibition of tumor-associated carbonic anhydrases by this compound derivatives translates to antiproliferative activity against cancer cells.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of these compounds was assessed using the MTT assay on the MCF7 breast cancer cell line under both normal (normoxia) and low oxygen (hypoxia) conditions.

| Compound | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |

| 4e | 25.6 | 21.4 |

| 4f | 28.7 | 12.9 |

Data extracted from a study by Krymov et al.[1]

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

-

Visualizations

Synthesis Workflow

Signaling Pathway of CA IX/XII in the Tumor Microenvironment

Experimental Workflow for Biological Activity Screening

Conclusion

The initial biological activity screening of this compound and its derivatives has identified these compounds as potent inhibitors of tumor-associated carbonic anhydrases IX and XII. This inhibitory activity is correlated with significant antiproliferative effects against cancer cell lines, particularly under hypoxic conditions that are characteristic of the tumor microenvironment. These findings establish this compound as a promising lead scaffold for the development of novel anticancer therapeutics. Further optimization of this structure could lead to the discovery of more potent and selective inhibitors with improved pharmacological profiles.

References

A Technical Guide to the Synthesis of Novel 1-Acetylindoline-5-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for novel 1-acetylindoline-5-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in various pathologies, including cancer. This document details the core synthesis, derivatization strategies, comprehensive experimental protocols, and quantitative data for these compounds.

Core Synthesis of the Indoline-5-sulfonamide Scaffold

The foundational route to this compound derivatives begins with the synthesis of the key intermediate, indoline-5-sulfonamide. This multi-step process starts from indoline and involves protection of the nitrogen atom, introduction of the sulfonyl group, and subsequent conversion to the primary sulfonamide.

The general synthetic strategy is as follows:

-

N-Acetylation of Indoline: The synthesis initiates with the protection of the secondary amine of the indoline ring. This is typically achieved by reacting indoline with acetic anhydride, which proceeds in a quantitative yield to form 1-acetylindoline.[1]

-

Electrophilic Substitution: The 1-acetylindoline is then subjected to chlorosulfonation. This electrophilic substitution reaction, using chlorosulfuric acid, introduces a sulfonyl chloride group at the C5 position of the indoline ring, yielding 1-acetylindoline-5-sulfonyl chloride in good yield.[1]

-

Ammonolysis: The resulting sulfonyl chloride is then converted to the primary sulfonamide. This is achieved through a reaction with ammonia, typically in the form of ammonium hydroxide in a solvent like THF, to produce this compound.[1]

-

Deprotection: For further derivatization at the N1 position, the acetyl group is removed. Acid-catalyzed hydrolysis of this compound yields the crucial intermediate, indoline-5-sulfonamide.[1]

Synthesis of 1-Acylindoline-5-sulfonamide Derivatives

With the indoline-5-sulfonamide (9) intermediate in hand, a diverse library of derivatives can be synthesized. The primary method for creating these novel compounds is through N-acylation.

General Acylation Procedure: The indoline-5-sulfonamide is acylated using various acyl chlorides in the presence of a base, such as pyridine, in a suitable solvent like chloroform.[1][2] This reaction attaches different acyl groups to the nitrogen at the 1-position, leading to a wide range of derivatives. For acids that are less reactive, activation with a coupling agent like carbonyldiimidazole (CDI) can be employed.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Synthesis of 1-Acetylindoline (6)

To a stirring amount of acetic anhydride (15 mL, 0.16 mol), indoline (4 g, 0.034 mol) is added. The reaction mixture is refluxed for 10 minutes, then cooled to room temperature and poured onto ice. The resulting pinkish precipitate is filtered and washed with water to obtain the final product.[1]

-

Yield: 5.39 g (99%)

-

Melting Point: 102–104 °C

Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)

1-Acetylindoline (6) is treated with chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl chloride.[1]

-

Yield: 81%

Synthesis of this compound (8)

To a solution of 1-acetylindoline-5-sulfonyl chloride (7.0 g, 0.027 mol) in THF (40 mL), an 18% solution of NH4OH (10 mL, 0.098 mol) is added at room temperature. The mixture is stirred for 1 hour and then concentrated under vacuum. The residue is diluted with water, and the pH is adjusted to 7–8 with a 1 N aqueous HCl solution to yield the product.[1][2]

-

Yield: 5.8 g (89%)

Synthesis of Indoline-5-sulfonamide (9)

This compound (8) is hydrolyzed using hydrochloric acid to give the deprotected indoline-5-sulfonamide.[1]

-

Yield: 81%

General Procedure for the Synthesis of 1-Acylindoline-5-sulfonamides (e.g., 1-Benzoylindoline-5-sulfonamide, 4a)

To a solution of indoline-5-sulfonamide (9, 80 mg, 0.4 mmol) and pyridine (66 µL, 0.8 mmol) in chloroform (3 mL), benzoyl chloride (56 µL, 0.48 mmol) in chloroform (2 mL) is added at 0–5 °C. The mixture is stirred at room temperature for 2 hours, and the solvent is removed under vacuum. The residue is diluted with water (7 mL), the pH is adjusted to 4–5 with 1 N aqueous HCl, and the precipitate is filtered. The crude product is then crystallized from methanol.[2]

-

Yield: 96 mg (79%)

-

Melting Point: >250 °C

-

Purity (HPLC): 99%

Data Presentation: Physicochemical Properties of Synthesized Derivatives

The following table summarizes the quantitative data for a selection of synthesized 1-acylindoline-5-sulfonamide derivatives, demonstrating the versatility of the synthetic methodology.

| Compound ID | R Group | Yield (%) | Melting Point (°C) | Purity (HPLC %) |

| 4a | Benzoyl | 79 | >250 | 99 |

| 4f | 3-Chlorobenzoyl | 75 | >250 | 99 |

| 4j | 3-Methoxybenzoyl | 62 | 225–227 | 99 |

Data sourced from Scherbakov et al., 2022.[2]

Application in Drug Discovery: Inhibition of Carbonic Anhydrase

Derivatives of this compound have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly CA IX and CA XII, which are associated with tumors.[1][3] The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of the enzyme, leading to its inhibition. The variability of the N-acyl group allows for fine-tuning of the inhibitory potency and selectivity against different CA isoforms.

The synthesized compounds have demonstrated significant inhibitory activity against these tumor-associated CAs, with some derivatives showing Kᵢ values in the nanomolar range.[1][4] Furthermore, selected compounds have exhibited antiproliferative activity against cancer cell lines, particularly under hypoxic conditions, which is a common feature of the tumor microenvironment where CA IX is overexpressed.[1][3]

Conclusion

The synthetic pathways to this compound and its derivatives are well-established, robust, and allow for the creation of a diverse chemical library. The core structure is accessible through a reliable multi-step synthesis starting from indoline. Subsequent N-acylation of the deprotected intermediate provides a versatile method for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships. The demonstrated potential of these compounds as potent and selective carbonic anhydrase inhibitors underscores their importance for further investigation in the field of oncology and drug development.

References

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid, bicyclic structure provides an excellent framework for the design of potent and selective ligands that can interact with a variety of biological targets. This technical guide delves into the multifaceted role of the indoline core in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Therapeutic Applications of the Indoline Scaffold

The inherent structural features of the indoline nucleus have been exploited to develop a multitude of bioactive molecules. Its ability to serve as a pharmacophore has led to the discovery of potent agents in oncology, inflammatory diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

The indoline scaffold is a prominent feature in numerous kinase inhibitors, a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation.[1][2]

Table 1: Quantitative Anticancer Activity of Indoline Derivatives

| Compound/Drug Name | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |

| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | - | 0.01 (VEGFR-2) | [1] |

| BIBF 1120 (Nintedanib) | VEGFR, FGFR, PDGFR | - | 0.02 (VEGFR-2) | [2] |

| Indoline-chalcone derivative | Tubulin Polymerization | MCF-7 | 0.0003 - 0.009 | [3] |

| Spirooxindole derivative | HER2, HER3 | MCF-7 | 3.88 - 5.83 | [3] |

| Indole-vinyl sulfone derivative | Tubulin Polymerization | Various | Potent Activity | [4] |

| Quinoline-indole derivative | Tubulin Polymerization | Various | 0.002 - 0.011 | [4] |

| Benzimidazole-indole derivative | Tubulin Polymerization | Various | 0.05 (average) | [4] |

| Indolyl-hydrazone 5 | Kinases | MCF-7 | 2.73 | [5] |

| Indolyl-hydrazone 8 | Kinases | MCF-7 | 4.38 | [5] |

| Indolyl-hydrazone 12 | Kinases | MCF-7 | 7.03 | [5] |

Anti-inflammatory Properties

Indoline derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

Table 2: Quantitative Anti-inflammatory Activity of Indoline Derivatives

| Compound | Target/Assay | Cell Line/Model | IC50/Effect | Reference |

| Indoline derivative 7i | NMDA-GluN2B binding, LPS-induced cytokine secretion | BV-2 cells, MCAO rat model | Reduces cerebral infarction | [6] |

| Indoline derivative 7j | NMDA-GluN2B binding, LPS-induced cytokine secretion | BV-2 cells, MCAO rat model | Reduces cerebral infarction | [6] |

| Indoline derivative 7r | NMDA-GluN2B binding | - | Neuroprotective | [6] |

| Indoline derivative 25 | NO, TNF-α, IL-6 reduction | RAW 264.7, peritoneal macrophages | Active at 1-10 pM | [7] |

| Indoline derivative 26 | NO, TNF-α, IL-6 reduction | RAW 264.7, peritoneal macrophages | Active at 1-10 pM | [7] |

| Indoline derivative 29 | NO, TNF-α, IL-6 reduction | RAW 264.7, peritoneal macrophages | Active at 1-10 pM | [7] |

| 1-(2,6-dichlorophenyl)indolin-2-one | Carrageenan-induced paw edema | Rat | Comparable to diclofenac | [8] |

Neuroprotective Effects

The indoline scaffold is also a key component in compounds designed to combat neurodegenerative diseases. These molecules often exhibit multi-target activity, including cholinesterase inhibition and modulation of pathways involved in neuronal cell death.

Table 3: Quantitative Neuroprotective Activity of Indoline Derivatives

| Compound | Target/Assay | IC50/Effect | Reference |

| Indole-based sulfonamide | AChE | 0.15–32.10 µM | [9] |

| Indole-based sulfonamide | BChE | 0.20–37.30 µM | [9] |

| Tryptophan-based analog 10 | BChE | 56.9 nM | [9] |

| Indole-based hydrazide-hydrazone 12a | BChE | 4.33 µM | [9] |

| Indole analog 14a | MAO-B | 12.63 µM | [9] |

| Indole analog 14b | MAO-B | 8.65 µM | [9] |

| PF 9601N | Neuroprotection (dopamine-induced toxicity) | 20% recovery at 10 pM | [10] |

| FA 72 (metabolite of PF 9601N) | Neuroprotection (dopamine-induced toxicity) | ~50% recovery | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of indoline scaffolds and for key biological assays used to evaluate their therapeutic potential.

Synthesis of Indoline Derivatives

Protocol: Synthesis of 3-Substituted Indolin-2-ones (General Procedure) [11]

-

N-Acetylation of Indolin-2-one: To a solution of the appropriate indolin-2-one in a suitable solvent (e.g., acetic anhydride), add a catalyst if required. Heat the reaction mixture to reflux for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Condensation Reaction: To the N-acetylated indolin-2-one, add an appropriate aldehyde or ketone and a condensing agent (e.g., piperidine or pyrrolidine) in a suitable solvent like ethanol or methanol.

-

Reaction Work-up: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol: Synthesis of Indolyl-Hydrazones [5]

-

Reaction Setup: In a reaction vessel, combine ethyl 3-formyl-1H-indole-2-carboxylate with the desired hydrazine derivative (e.g., thiosemicarbazide, semicarbazide HCl, 4-nitrophenyl hydrazine).

-

Reaction Conditions: The reaction can be carried out under fusion conditions (heating the mixture without a solvent) for a short period (e.g., 5 minutes) or by refluxing in a suitable solvent system (e.g., acetic acid/methanol).

-

Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography to yield the desired indolyl-hydrazone.

Biological Evaluation Assays

Protocol: In Vitro Kinase Inhibition Assay [1]

-

Reagent Preparation: Prepare solutions of the purified target kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test indoline compound at various concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based detection method (e.g., ELISA).

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production) [7]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in multi-well plates.

-

Cell Treatment: Treat the cells with various concentrations of the indoline test compounds for a specified pre-incubation period.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After a defined incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for TNF-α and IL-6).

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control and determine the IC50 values.

Protocol: Neuroprotection Assay (Hydrogen Peroxide-Induced Cell Death) [6][12]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media and seed them in multi-well plates.

-

Compound Treatment: Treat the cells with different concentrations of the indoline test compounds for a pre-determined time.

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the test compounds by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Signaling Pathways and Logical Relationships

The therapeutic effects of indoline-based compounds are a result of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Conclusion

The indoline scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of pharmacological properties, leading to the development of highly potent and selective drug candidates. The extensive research into indoline-based compounds has yielded significant advances in the treatment of cancer, inflammation, and neurodegenerative diseases. Future research in this area will likely focus on the development of novel indoline derivatives with improved pharmacokinetic profiles and the exploration of new therapeutic applications for this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Carbonic Anhydrase Inhibition by Sulfonamide-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in a variety of physiological and pathological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, thus participating in pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][3] The involvement of specific CA isoforms in diseases such as glaucoma, epilepsy, cancer, and obesity has established them as significant therapeutic targets.[1][4]

Sulfonamides (R-SO2NH2) represent the most prominent and well-studied class of carbonic anhydrase inhibitors (CAIs).[5] Their inhibitory action stems from the coordination of the sulfonamide moiety to the zinc ion (Zn2+) located in the active site of the enzyme.[5] This interaction effectively blocks the catalytic activity of the enzyme. The versatility of the sulfonamide scaffold has allowed for the development of a wide range of derivatives with varying potencies and isoform selectivities, leading to several clinically approved drugs. This technical guide provides an in-depth overview of the inhibition of carbonic anhydrase by sulfonamide-based compounds, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action and Structure-Activity Relationships

The inhibitory mechanism of sulfonamides is based on their ability to bind to the catalytically essential Zn2+ ion in the active site of carbonic anhydrases.[5] The sulfonamide group (SO2NH2) coordinates to the zinc ion in a tetrahedral geometry, mimicking the transition state of the CO2 hydration reaction.[5] The potency and isoform selectivity of sulfonamide inhibitors are influenced by the chemical nature of the scaffold to which the sulfonamide group is attached.

Structure-activity relationship (SAR) studies have revealed several key features for designing potent and selective CAIs:

-

The Sulfonamide Group: The primary sulfonamide moiety is essential for high-affinity binding to the zinc ion.

-

Aromatic/Heterocyclic Scaffold: The ring system to which the sulfonamide is attached plays a crucial role in orienting the molecule within the active site and establishing interactions with surrounding amino acid residues. Five-membered heterocyclic sulfonamides have generally been shown to be more effective inhibitors compared to six-membered rings.[4]

-

Substituents ("Tails"): Modifications to the aromatic or heterocyclic ring, often referred to as the "tail approach," can significantly impact isoform selectivity and physicochemical properties.[6] These "tails" can form additional hydrogen bonds or van der Waals interactions with residues in the active site cavity, which vary among the different CA isoforms.

Quantitative Inhibition Data

The inhibitory potency of sulfonamide-based compounds against various human carbonic anhydrase (hCA) isoforms is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative inhibition data for a selection of sulfonamide-based inhibitors against key hCA isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (AAZ) | 19.92 | 12 | 25.7 | - | [5][7] |

| Methazolamide | - | - | - | - | |

| Dorzolamide | - | - | - | - | |

| Brinzolamide | - | - | - | - | |

| Zonisamide | - | 35.2 (1h incubation) | - | - | [2] |

| Topiramate | - | 5.4 - 15.4 | - | - | [2] |

| Diclofenamide | - | - | - | - | [8] |

| Compound 7d (N-(sulfapyridine)-p-hydroxybenzamide) | 2.62 | - | - | - | [5] |

| Compound 15 | 219.9 | 3.3 | - | 24.4 | [7] |

| Compound 22 | 685.2 (selectivity ratio) | 579.5 (selectivity ratio) | - | - | [9] |

| Saccharin Sulfonamide 4 | 0.33 | - | - | 25 | [10] |

Note: The table above is a representative summary. The original research articles should be consulted for detailed experimental conditions and a comprehensive list of compounds.

Experimental Protocols

The evaluation of carbonic anhydrase inhibitors involves a variety of biophysical and biochemical assays. The following are detailed protocols for some of the most common methods used.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. It directly measures the enzyme-catalyzed hydration of CO2.

Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton. A pH indicator is used to spectrophotometrically follow the proton production in real-time. In the presence of an inhibitor, the rate of pH change is reduced.

Materials:

-

Stopped-flow spectrophotometer

-

Carbonic anhydrase enzyme

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl, HEPES)

-

pH indicator (e.g., phenol red, p-nitrophenol)

-

Sulfonamide inhibitor of interest

-

Deionized water

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the carbonic anhydrase enzyme in the desired buffer.

-

Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water for at least 30 minutes.

-

Prepare the assay buffer containing the pH indicator at a suitable concentration.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the inhibitor (or vehicle control).

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator at its λmax over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction by fitting the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

-

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase. It is a convenient method for high-throughput screening of inhibitors.

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.

Materials:

-

Microplate reader

-

Carbonic anhydrase enzyme

-

p-Nitrophenyl acetate (p-NPA)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Sulfonamide inhibitor of interest

-

Organic solvent (e.g., DMSO or acetonitrile) for dissolving p-NPA and inhibitors

-

96-well microplate

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in the assay buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer containing a small percentage of the organic solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction between an inhibitor and the enzyme.

Principle: A solution of the inhibitor is titrated into a solution of the carbonic anhydrase enzyme in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured.

Materials:

-

Isothermal titration calorimeter

-

Carbonic anhydrase enzyme

-

Sulfonamide inhibitor of interest

-

Identical buffer for both the enzyme and the inhibitor solutions

Protocol:

-

Sample Preparation:

-

Prepare a solution of the CA enzyme in a suitable, degassed buffer. The concentration should be accurately determined.

-

Prepare a solution of the sulfonamide inhibitor in the exact same degassed buffer. The inhibitor concentration should be 10-20 times higher than the enzyme concentration.

-

It is critical that the buffer composition is identical for both the enzyme and inhibitor to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform a series of small injections of the inhibitor into the enzyme solution.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can then be calculated.

-

Signaling Pathways and Logical Relationships

Carbonic anhydrases are involved in various signaling pathways, primarily through their role in regulating pH and the availability of CO2 and bicarbonate. Inhibition of CAs by sulfonamides can modulate these pathways, which is the basis for their therapeutic applications.

CO2/Bicarbonate Sensing and Signaling

In many organisms, from bacteria to mammals, CO2 and bicarbonate act as signaling molecules. CAs are crucial for the rapid conversion between these two species, thereby influencing downstream signaling events.[3] For example, in pathogenic fungi, CA-dependent bicarbonate production is linked to the activation of adenylyl cyclase and the cAMP signaling pathway, which is essential for virulence.

Caption: CO₂/Bicarbonate signaling pathway and its inhibition by sulfonamides.

pH Regulation in Cancer

Tumor cells often exhibit a reversed pH gradient, with an acidic extracellular environment and a neutral to alkaline intracellular pH. This is partly maintained by the activity of tumor-associated carbonic anhydrases, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors.[1] These enzymes hydrate extracellular CO2, producing protons that contribute to the acidic microenvironment and bicarbonate that can be transported into the cell to maintain a favorable intracellular pH for proliferation and survival. Sulfonamide inhibitors targeting these isoforms can disrupt this pH regulation, leading to intracellular acidification and reduced tumor growth.

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Experimental Workflow for CA Inhibitor Evaluation

The process of identifying and characterizing sulfonamide-based carbonic anhydrase inhibitors follows a logical workflow, from initial screening to detailed kinetic and thermodynamic characterization.

Caption: General workflow for the evaluation of carbonic anhydrase inhibitors.

Conclusion

Sulfonamide-based compounds are a cornerstone in the field of carbonic anhydrase inhibition. Their well-established mechanism of action and the extensive body of structure-activity relationship data provide a solid foundation for the rational design of novel inhibitors with improved potency and isoform selectivity. The experimental protocols detailed in this guide represent the key methodologies for the in vitro characterization of these compounds. A thorough understanding of the involvement of carbonic anhydrases in various signaling pathways is crucial for identifying new therapeutic opportunities and for the development of the next generation of sulfonamide-based drugs targeting these versatile enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tainstruments.com [tainstruments.com]

- 10. Khan Academy [khanacademy.org]

CAS number and identification of 1-Acetylindoline-5-sulfonamide

An In-depth Technical Guide to 1-Acetylindoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its identification, physical and spectroscopic properties, synthesis protocols, and its relevance in the context of drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors.

Identification and Physical Properties

This compound is a stable, white solid compound. Its fundamental identification and key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3264-38-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₃S | [2][3] |

| Molecular Weight | 240.28 g/mol | [2] |

| Appearance | White solid/powder | [4] |

| Melting Point | 223-225 °C | [4] |

Spectroscopic and Analytical Data

The structural identity of this compound is typically confirmed using a combination of spectroscopic and chromatographic methods. While detailed spectra are proprietary to manufacturers, published literature provides expected values and characterization data for this compound and its derivatives.[4]

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, the methylene protons of the five-membered ring, the acetyl methyl protons, and the sulfonamide NH₂ protons. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the indoline core. |

| IR Spectroscopy | The IR spectrum typically exhibits characteristic absorption bands for N-H stretching of the sulfonamide, C=O stretching of the amide, and S=O stretching of the sulfonyl group.[5] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The expected [M+H]⁺ ion would be calculated for C₁₀H₁₃N₂O₃S⁺.[3] |

| HPLC | High-performance liquid chromatography is a standard method to determine the purity of the compound.[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from indoline.[4] The general workflow involves protection of the indoline nitrogen, electrophilic substitution to introduce the sulfonyl group, and subsequent amination.

Step 1: Acetylation of Indoline

-

Reactants: Indoline, Acetic Anhydride.

-

Procedure: Indoline is treated with acetic anhydride to protect the secondary amine, yielding 1-acetylindoline in a quantitative yield.[4]

Step 2: Chlorosulfonation of 1-Acetylindoline

-

Reactants: 1-Acetylindoline, Chlorosulfuric Acid.

-

Procedure: 1-Acetylindoline is carefully reacted with chlorosulfuric acid. This electrophilic substitution reaction introduces a chlorosulfonyl group at the 5-position of the indoline ring, resulting in 1-acetylindoline-5-sulfonyl chloride with a good yield (approximately 81%).[4]

Step 3: Amination of 1-Acetylindoline-5-sulfonyl chloride

-

Reactants: 1-Acetylindoline-5-sulfonyl chloride, Ammonium Hydroxide.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The synthesized 1-acetylindoline-5-sulfonyl chloride is dissolved in THF and treated with an aqueous solution of ammonium hydroxide at room temperature. The reaction mixture is stirred for about one hour. After the reaction is complete, the solvent is removed under vacuum. The residue is then diluted with water and the pH is adjusted to 7-8 using 1 N aqueous HCl to precipitate the product. The resulting white solid, this compound, is collected by filtration. This step typically achieves a high yield of around 89%.[4]

General Analytical Methods

The characterization and quality control of sulfonamides often involve the following techniques:

-

High-Performance Liquid Chromatography (HPLC): A common method for purity assessment. A typical setup might involve a C18 column with a gradient elution using a binary system, such as methanol and an acetate buffer.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the sensitive detection and quantification of sulfonamides, often employing an electrospray ionization (ESI) source in positive ion multiple reaction monitoring (MRM) mode.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on instruments like a 400 MHz spectrometer, typically using a deuterated solvent such as DMSO-d₆.[4]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional group vibrations.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the three-step synthesis of this compound from indoline.

Caption: Synthesis of this compound.

Biological Context: Inhibition of Carbonic Anhydrase IX

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][8] These enzymes play a crucial role in regulating pH in the tumor microenvironment, which contributes to tumor progression and resistance to therapy.[8]

The diagram below illustrates the role of CA IX in cancer cells and its inhibition by sulfonamides.

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is well-established, and its structure allows for diverse modifications to develop potent and selective inhibitors of therapeutic targets like carbonic anhydrases. This guide provides the core technical information required by researchers to handle, characterize, and utilize this compound in their drug discovery and development endeavors.

References

- 1. 3264-38-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C10H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. agilent.com [agilent.com]

- 7. journalofchemistry.org [journalofchemistry.org]

- 8. researchgate.net [researchgate.net]

The Indoline Scaffold: A Cornerstone in the Discovery of Novel Enzyme Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern drug discovery, yielding a diverse array of potent and selective enzyme inhibitors. Its unique structural and electronic properties have made it a versatile template for the design of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to metabolic and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery and history of indoline derivatives as enzyme inhibitors, detailing their mechanisms of action, quantitative inhibitory data, experimental protocols, and the signaling pathways they modulate.

A Rich History: From Serendipity to Rational Design

The journey of indoline derivatives in medicinal chemistry is a testament to the evolution of drug discovery itself. Early encounters with this scaffold were often serendipitous, arising from the study of natural products. However, the 20th and 21st centuries have witnessed a paradigm shift towards rational drug design, where the indoline core is strategically employed to target specific enzyme active sites.[1][2] This has led to the development of numerous clinical candidates and approved drugs, solidifying the indoline scaffold's reputation as a valuable pharmacophore.[3][4]

Key Enzyme Targets and their Indoline-Based Inhibitors

Indoline derivatives have demonstrated remarkable efficacy in inhibiting a variety of enzyme classes. The following sections delve into the specifics of these interactions, providing quantitative data and detailed experimental methodologies.

Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many cancers. Indoline-2-ones have been extensively explored as inhibitors of RTKs, particularly those involved in angiogenesis and tumor progression, such as VEGFR, FGFR, and PDGFR.[5][6]

Data Presentation: Tyrosine Kinase Inhibitory Activity of Indoline Derivatives

| Compound | Target RTK | IC50 (nM) | Reference |

| Sunitinib (Indolin-2-one derivative) | VEGFR-2, PDGFR-β | 9 | [6] |

| Compound 1 | VEGFR-2 (Flk-1/KDR) | 20 | [5] |

| Compound 1 | FGF-R1 | 30 | [5] |

| Compound 16f | PDGF-R | 10 | [5] |

| Compound 16 | EGFR | 1026 | [7] |

| Compound 16 | SRC | 2 | [7] |

Experimental Protocol: Cellular Receptor Tyrosine Kinase Autophosphorylation Inhibition Assay

This protocol outlines a general method for determining the ability of indoline derivatives to inhibit the ligand-dependent autophosphorylation of a receptor tyrosine kinase in a cellular context.

1. Cell Culture and Treatment:

- Culture a suitable cell line overexpressing the target RTK (e.g., HUVECs for VEGFR-2) in appropriate growth medium until 80-90% confluency.

- Starve the cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.

- Pre-treat the cells with various concentrations of the indoline test compound or vehicle control (e.g., DMSO) for 1-2 hours.

2. Ligand Stimulation:

- Stimulate the cells with the specific ligand for the target RTK (e.g., VEGF for VEGFR-2) at a predetermined optimal concentration and time (e.g., 5-15 minutes) to induce receptor autophosphorylation.

3. Cell Lysis:

- Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

4. Immunoprecipitation and Western Blotting:

- Determine the protein concentration of the supernatant.

- Immunoprecipitate the target RTK from an equal amount of protein from each sample using a specific primary antibody against the receptor.

- Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

- Probe the membrane with a primary antibody specific for phosphotyrosine to detect the phosphorylated receptor.

- Subsequently, strip the membrane and re-probe with an antibody against the total RTK protein as a loading control.

5. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the phosphotyrosine signal to the total protein signal for each sample.

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, ligand-stimulated control.